Benzonitrile oxide

Übersicht

Beschreibung

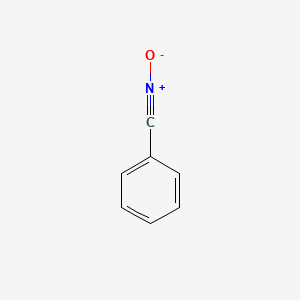

Benzonitrile oxide is an organic compound with the formula C₆H₅CNO. It is a nitrile oxide, a class of compounds characterized by the presence of a nitrile group (C≡N) and an oxide group (O). This compound is known for its reactivity and is commonly used in organic synthesis, particularly in cycloaddition reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzonitrile oxide can be synthesized through various methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base. This reaction proceeds through the formation of benzaldoxime, which is then dehydrated to yield this compound . Another method involves the oxidation of benzonitrile using oxidizing agents such as peracids .

Industrial Production Methods: Industrial production of this compound often involves the ammoxidation of benzene. This process includes the reaction of benzene with ammonia and oxygen in the presence of a catalyst, typically molybdenum or bismuth oxides . This method is efficient and suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Benzonitrile oxide undergoes various types of chemical reactions, including:

[3+2] Cycloaddition Reactions: this compound readily participates in [3+2] cycloaddition reactions with alkenes and alkynes to form isoxazoles and isoxazolines.

Substitution Reactions: It can undergo nucleophilic substitution reactions, where the oxide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Cycloaddition Reactions: Typically carried out in solvents like acetonitrile or tetrahydrofuran at room temperature.

Substitution Reactions: Often involve the use of bases or catalysts to facilitate the reaction.

Major Products:

Isoxazoles and Isoxazolines: Formed through cycloaddition reactions.

Substituted Benzonitriles: Resulting from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions

Benzonitrile oxide is prominently utilized in 1,3-dipolar cycloaddition reactions . These reactions involve the formation of five-membered rings through the interaction of this compound with various dipolarophiles.

Case Study: Dipolar Cycloadditions

A study investigated the kinetics of 1,3-dipolar cycloadditions of this compound with different dipolarophiles. The results indicated that the regioselectivity of these reactions is influenced by the electronic properties of the dipolarophiles used. For instance, when reacting with para-substituted β-nitrostyrene analogues, the most nucleophilic oxygen atom in this compound attacks the most electrophilic carbon atom in the nitroalkenes, leading to the formation of 4-nitro-substituted Δ²-isoxazolines .

Synthesis of Functionalized Compounds

This compound also plays a crucial role in synthesizing various functionalized compounds, including nitriles and heterocycles.

Green Synthesis Methodology

Recent advancements have highlighted environmentally benign methods for synthesizing nitriles from alcohols using cobalt and iron oxide-based catalysts. Benzonitrile can be synthesized in high yields (up to 98%) through this process . The following table summarizes the yields obtained for various substituted benzonitriles:

| Compound | Yield (%) |

|---|---|

| 2,6-Dichlorobenzonitrile | 94-95 |

| Tri-methyl substituted | 94-96 |

| Halogenated benzonitriles | 93-97 |

This green synthesis method demonstrates high synthetic utility and allows for the production of structurally diverse nitriles that are important building blocks in life sciences .

Supramolecular Chemistry

The recognition capabilities of benzonitrile derivatives have been investigated within supramolecular frameworks. A study reported on a phenylphosphine oxide-bridged aromatic macrocycle that selectively recognizes benzonitrile derivatives through co-crystallization methods. This research has implications for drug design, as it enables precise recognition of drug molecules containing benzonitrile fragments .

Key Findings:

- The binding constant between the macrocycle and benzonitrile was determined to be .

- Co-crystallization resulted in stable key-lock complexes that can be utilized for structure-based drug design.

Wirkmechanismus

The mechanism of action of benzonitrile oxide primarily involves its reactivity as a 1,3-dipole in cycloaddition reactions. The compound interacts with dipolarophiles (such as alkenes and alkynes) to form five-membered ring structures. This process is facilitated by the electron density distribution within the molecule, which allows for the formation of new bonds through a concerted mechanism .

Vergleich Mit ähnlichen Verbindungen

Benzonitrile: A precursor to benzonitrile oxide, used in similar applications but lacks the oxide group.

Phenylacetonitrile: Another nitrile compound with different reactivity and applications.

Uniqueness: this compound is unique due to its dual functional groups (nitrile and oxide), which confer high reactivity and versatility in organic synthesis. Its ability to participate in [3+2] cycloaddition reactions distinguishes it from other nitrile compounds .

Biologische Aktivität

Benzonitrile oxide (BNO) is a compound that has garnered attention in the field of organic chemistry due to its unique reactivity and potential biological applications. This article explores the biological activity of BNO, focusing on its antiviral, cytotoxic, and antibacterial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is an organic compound with the formula CHNO. It is characterized by a nitrile functional group (-C≡N) attached to a benzene ring, making it a member of the nitrile oxide family. The compound is typically synthesized through the oxidation of benzonitriles or via other synthetic routes involving oximes.

Biological Activity Overview

The biological activities of BNO have been primarily studied in the context of its derivatives and related compounds. Key areas of interest include:

- Antiviral Activity

- Cytotoxicity

- Antibacterial Properties

Antiviral Activity

Research indicates that BNO exhibits notable antiviral properties. A study highlighted the compound's ability to inhibit viral neuraminidase, an enzyme critical for the replication of influenza viruses. The inhibitory concentration (IC) values for BNO were found to be 35.8 μM for influenza A and 115.1 μM for influenza B, demonstrating its potential as an antiviral agent, albeit less potent than established antiviral drugs like zanamivir .

Cytotoxicity

Cytotoxic effects of BNO have also been documented. A comparative study evaluated various derivatives of nitrile oxides, including BNO, and reported varying levels of cytotoxicity across different cell lines. Compounds related to BNO exhibited IC values ranging from 50 µM to over 100 µM, indicating that while some derivatives are highly toxic, others show significantly lower toxicity profiles .

| Compound | Cell Line | IC (µM) | Toxicity Level |

|---|---|---|---|

| This compound | EMT6 | <50 | Extremely Toxic |

| Related Derivative | HEK293 | 50-100 | Low Toxicity |

Antibacterial Properties

BNO and its derivatives have also shown promise in antibacterial applications. A specific derivative demonstrated effective larvicidal activity against Plutella xylostella, with significantly lower toxicity towards non-target organisms. This suggests potential applications in agricultural settings as a biopesticide .

Case Studies

- Antiviral Efficacy : In a controlled study, BNO was tested against various strains of influenza virus. The results indicated that while BNO did inhibit viral replication, its efficacy was substantially lower than that of standard antiviral treatments .

- Cytotoxicity Assessment : A series of experiments were conducted on multiple cancer cell lines to assess the cytotoxic effects of BNO derivatives. The findings revealed that certain structural modifications could enhance or reduce cytotoxicity, providing insights for future drug design .

- Agricultural Applications : Research into the larvicidal properties of BNO derivatives showed promising results in pest control without significant harm to beneficial insects, indicating potential for environmentally friendly agricultural practices .

Eigenschaften

IUPAC Name |

benzonitrile oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c9-8-6-7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNPTMGXSSDZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#[N+][O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236274 | |

| Record name | Benzonitrile, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-67-6 | |

| Record name | Benzonitrile, N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.